molecular formula C6H5BCl2O2 B1333555 2,6-Dichlorophenylboronic Acid CAS No. 73852-17-2

2,6-Dichlorophenylboronic Acid

Cat. No. B1333555
Key on ui cas rn: 73852-17-2
M. Wt: 190.82 g/mol
InChI Key: CXDPUSMFYPQXCV-UHFFFAOYSA-N
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Patent
US08748624B2

Procedure details

The title compound was prepared as described in Example 76, STEP B, but heating at 90° C. for 14 hrs, substituting 4-iodoaniline and 2,6-dichlorophenylboronic acid for 4-bromo-3-methylaniline and 4-chlorophenylboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1B(O)O.Br[C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][C:14]=1C.ClC1C=CC(B(O)O)=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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